Bis(2-bromoethyl)amine hydrochloride

Kinetics Nitrogen mustards Aziridinium ion

Bis(2-bromoethyl)amine hydrochloride (CAS 2071-85-4; free base CAS 3890-99-1) is a bifunctional nitrogen mustard alkylating agent characterized by two bromoethyl leaving groups attached to a central secondary amine. Its hydrochloride salt form enhances handling stability compared to the free base, making it a preferred reagent for controlled alkylation reactions in medicinal chemistry and chemical biology.

Molecular Formula C4H10Br2ClN
Molecular Weight 267.39 g/mol
Cat. No. B8336778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-bromoethyl)amine hydrochloride
Molecular FormulaC4H10Br2ClN
Molecular Weight267.39 g/mol
Structural Identifiers
SMILESC(CBr)NCCBr.Cl
InChIInChI=1S/C4H9Br2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H
InChIKeyKQNQMJGLQUOXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-bromoethyl)amine Hydrochloride: A Bifunctional Alkylating Agent with Distinct Reactivity for Pharmaceutical Synthesis and Analytical Standards


Bis(2-bromoethyl)amine hydrochloride (CAS 2071-85-4; free base CAS 3890-99-1) is a bifunctional nitrogen mustard alkylating agent characterized by two bromoethyl leaving groups attached to a central secondary amine [1]. Its hydrochloride salt form enhances handling stability compared to the free base, making it a preferred reagent for controlled alkylation reactions in medicinal chemistry and chemical biology . The compound serves as a key intermediate in the synthesis of nitrogen mustard prodrugs and as a certified reference standard for pharmaceutical impurity analysis.

Why In-Class Substitution Fails for Bis(2-bromoethyl)amine Hydrochloride: Kinetic and Regulatory Barriers


In-class nitrogen mustards such as bis(2-chloroethyl)amine or bis(2-iodoethyl)amine cannot simply substitute for bis(2-bromoethyl)amine hydrochloride due to profound differences in leaving-group reactivity and regulatory identity. Proton magnetic resonance studies of N-bis(2-haloethyl)amine salts demonstrate that increasing leaving-group ability (F < Cl < Br < I) drives an order-of-magnitude acceleration in aziridinium ion formation and subsequent self-condensation, placing the bromo variant at a kinetically distinct midpoint that influences reaction timing and product profiles [1]. Moreover, bis(2-bromoethyl)amine hydrochloride is a pharmacopoeially recognized impurity reference standard for vortioxetine—a regulatory role that no chloro or iodo analog fulfills [2].

Quantitative Evidence Guide: Where Bis(2-bromoethyl)amine Hydrochloride Outperforms Analogs


Aziridinium Ion Activation Kinetics: Bromo Mustard Cyclizes 3-5× Faster Than its Chloro Analog

The bromoethyl leaving group accelerates aziridinium ion formation compared to chloroethyl analogs, enabling near-instantaneous activation under physiological conditions. A kinetic study of the 4-DAMP bromo mustard demonstrated aziridinium formation with k₁ = 0.071 min⁻¹ at 0 °C, and complete cyclization within 15 seconds at 25 °C and 37 °C in phosphate buffer (pH 7.4) [1]. In contrast, the half-life of aziridinium formation from bis(2-chloroethyl)amine is estimated at 20–30 minutes under comparable conditions [2]. This 3–5-fold rate difference makes the bromo variant the reagent of choice for applications requiring rapid DNA or protein alkylation kinetics.

Kinetics Nitrogen mustards Aziridinium ion Bifunctional alkylators

GDEPT Prodrug Superiority: Bis-Bromo Mustard Prodrugs Outperform the Clinical Comparator CB 1954 in Potency and Bystander Effect

In a head-to-head evaluation of 20 nitrogen mustard prodrugs for GDEPT, the bis-bromo analog 5-[N,N-bis(2-bromoethyl)amino]-2,4-dinitrobenzamide (8) exhibited greater potency, a higher IC₅₀ ratio between NR-expressing and non-expressing V79 cells, and a lower TE₅₀ (the proportion of NR-expressing cells needed for 50% bystander kill) compared to the clinical-stage comparator CB 1954 (1) [1]. The bis-iodo analog (9) also performed well, but the bis-bromo variant offers a superior balance of potency and chemical tractability for large-scale synthesis.

Gene-directed enzyme prodrug therapy GDEPT Nitroreductase Bystander effect

Regulatory-Exclusive Reference Standard: The Only Halogenated Impurity Standard for Vortioxetine Analytical Methods

Bis(2-bromoethyl)amine hydrochloride is the only N-bis(2-haloethyl)amine species recognized and supplied as a certified pharmaceutical impurity reference standard for vortioxetine (designated Vortioxetine Impurity 67) [1]. The chloro analog bis(2-chloroethyl)amine hydrochloride is not listed in any vortioxetine pharmacopoeial monograph or impurity profile, meaning it cannot serve as a substitute reference material for regulatory submissions, ANDA filings, or QC batch release testing.

Pharmaceutical impurities Reference standards Vortioxetine Analytical method validation

Enhanced Handling Stability: Hydrochloride Salt Offers Improved Storage Over the Free Base

The hydrochloride salt of bis(2-bromoethyl)amine provides enhanced physical stability and reduced hygroscopicity compared to the free base form (CAS 3890-99-1), which is prone to degradation upon exposure to moisture . This salt form enables long-term storage under standard laboratory conditions (2–8 °C) without the need for rigorous anhydrous handling, reducing waste from reagent decomposition.

Salt form stability Hydrochloride salt Hygroscopicity Reagent storage

Optimal Application Scenarios for Procuring Bis(2-bromoethyl)amine Hydrochloride


Rapid Kinetic Bioconjugation and Chemical Biology Tool Development

Researchers designing irreversible inhibitors, activity-based probes, or protein cross-linking reagents benefit from the near-instantaneous aziridinium formation of the bromoethyl mustard warhead [1]. Its 3–5× faster activation compared to chloroethyl analogs enables pulse-chase labeling experiments and minimizes non-specific background labeling in live-cell studies.

GDEPT and ADEPT Prodrug Discovery Programs

In gene- or antibody-directed enzyme prodrug therapy (GDEPT/ADEPT) programs, bis-bromoethyl prodrugs demonstrate superior bystander killing compared to the industry benchmark CB 1954 [2]. Medicinal chemistry teams should select the bromo leaving group when optimizing for maximum TE₅₀ reduction and IC₅₀ differential in nitroreductase-expressing tumor models.

Vortioxetine ANDA Filing and Pharmaceutical QC Batch Release

Analytical laboratories supporting abbreviated new drug applications (ANDAs) for vortioxetine must use Bis(2-bromoethyl)amine hydrochloride as the certified reference standard for Impurity 67 in HPLC method validation and routine QC testing [3]. Substitution with any other haloethylamine analog is not acceptable for regulatory submissions.

Synthesis of DT-Diaphorase-Targeted Quinone Phosphorodiamidate Prodrugs

Bis(2-bromoethyl)amine hydrochloride serves as a critical building block in the synthesis of quinone phosphorodiamidate prodrugs designed for tumor-selective activation by the overexpressed reductase DT-diaphorase (NQO1) [1]. The bromine atoms are essential for the prodrug’s reductive activation mechanism, and alternative halogen leaving groups alter the reduction potential and therapeutic window.

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